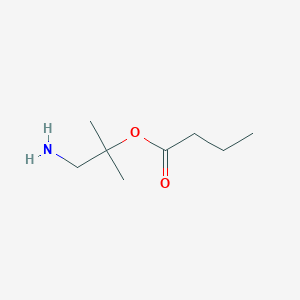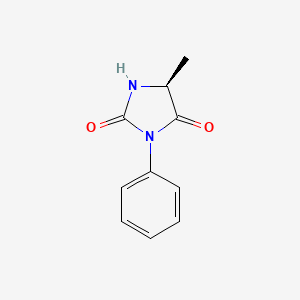
(S)-5-Methyl-3-phenylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-Methyl-3-phenylimidazolidine-2,4-dione is a chiral compound with a unique structure that includes a phenyl group and a methyl group attached to an imidazolidine-2,4-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methyl-3-phenylimidazolidine-2,4-dione typically involves the reaction of an appropriate amine with a diketone. One common method is the condensation of (S)-phenylglycinol with methylglyoxal under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
(S)-5-Methyl-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds.
科学研究应用
(S)-5-Methyl-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-5-Methyl-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
®-5-Methyl-3-phenylimidazolidine-2,4-dione: The enantiomer of the compound, with similar but distinct properties.
5-Methyl-3-phenylhydantoin: A structurally related compound with different functional groups.
3-Phenylimidazolidine-2,4-dione: Lacks the methyl group, leading to different reactivity and applications.
Uniqueness
(S)-5-Methyl-3-phenylimidazolidine-2,4-dione is unique due to its specific chiral configuration and the presence of both phenyl and methyl groups
属性
分子式 |
C10H10N2O2 |
|---|---|
分子量 |
190.20 g/mol |
IUPAC 名称 |
(5S)-5-methyl-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O2/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)/t7-/m0/s1 |
InChI 键 |
BICWSFBFTRDBMN-ZETCQYMHSA-N |
手性 SMILES |
C[C@H]1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
规范 SMILES |
CC1C(=O)N(C(=O)N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



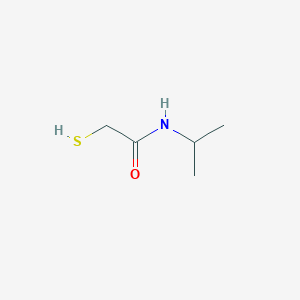
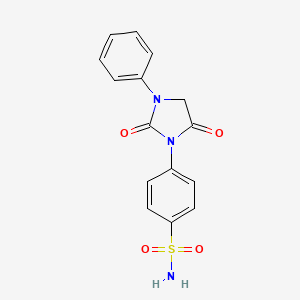
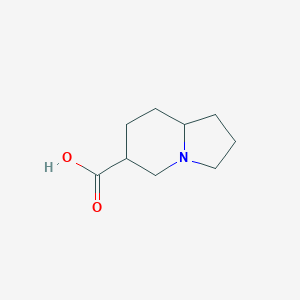
![4,6-Dibromobenzo[c]isothiazole](/img/structure/B12935359.png)
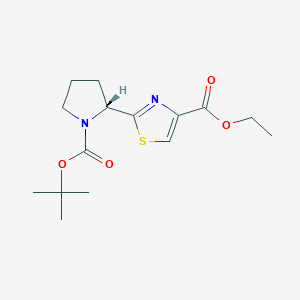
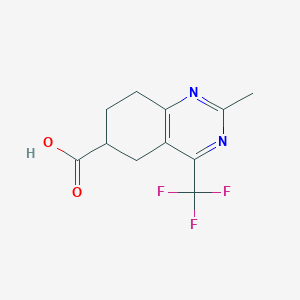
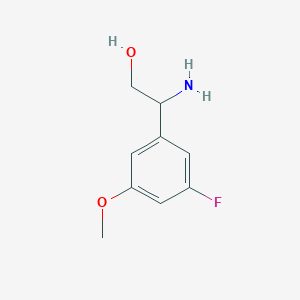
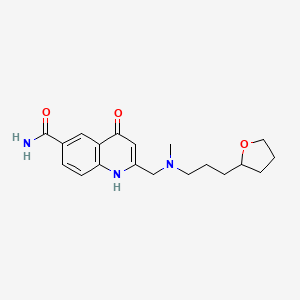

![2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzonitrile](/img/structure/B12935409.png)
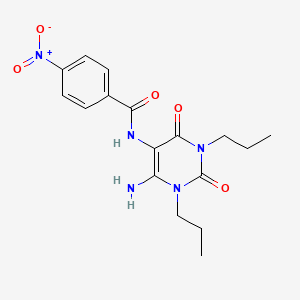
![2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one](/img/structure/B12935422.png)
